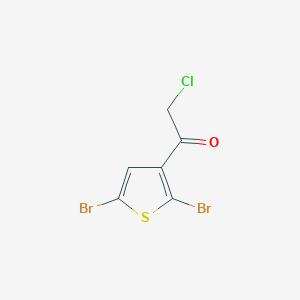

2-Chloro-1-(2,5-dibromothien-3-yl)ethanone

Description

Significance of the Thiophene (B33073) Heterocycle as a Core Scaffold in Chemical Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in chemical research. chemicalbook.comorganic-chemistry.orgsigmaaldrich.com Discovered in 1882 by Viktor Meyer as an impurity in benzene (B151609), thiophene and its derivatives exhibit a wide range of chemical and physical properties that make them indispensable in various scientific domains. nih.gov The structural similarity of thiophene to benzene, including its aromaticity, allows it to undergo many similar reactions such as nitration, halogenation, and Friedel-Crafts acylation. nih.govchemicalbook.com However, the presence of the sulfur atom imparts distinct electronic properties, making the thiophene ring more reactive than benzene in electrophilic substitution reactions. chemicalbook.com

This reactivity, combined with the diverse biological activities exhibited by thiophene-containing molecules, has made them a focal point in medicinal chemistry. chemicalbook.comsigmaaldrich.comnih.gov Thiophene derivatives have been shown to possess antibacterial, anti-inflammatory, antiviral, and anticancer properties, among others. chemicalbook.comsigmaaldrich.comnih.gov Furthermore, the thiophene core is integral to the development of advanced materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). synarchive.com

The Role of Alpha-Halo Ketones as Versatile Synthetic Intermediates

Alpha-halo ketones, characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group, are highly valuable and versatile intermediates in organic synthesis. chemicalbook.comscispace.comrsc.org Their utility stems from the presence of two electrophilic centers: the α-carbon bearing the halogen and the carbonyl carbon. rsc.org This dual reactivity allows for a wide array of chemical transformations.

First described in the late 18th century, α-halo ketones have since been employed in the synthesis of a multitude of complex organic molecules, including a vast number of N, S, and O-heterocycles. chemicalbook.comscispace.com The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon particularly susceptible to nucleophilic attack. chemicalbook.com This reactivity has been harnessed in numerous named reactions and is fundamental to the construction of diverse molecular frameworks. Moreover, α-halo ketones serve as key precursors in the synthesis of several blockbuster pharmaceutical compounds. scispace.comrsc.org

Contextualizing 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone within Contemporary Halogenated Thiophene Chemistry

The compound this compound is a member of the halogenated thiophene class of molecules. The strategic placement of three halogen atoms—two bromine atoms on the thiophene ring and a chlorine atom on the α-carbon of the ethanone (B97240) substituent—suggests its potential as a highly functionalized building block in organic synthesis.

The synthesis of this compound would likely involve the Friedel-Crafts acylation of 2,5-dibromothiophene (B18171) with chloroacetyl chloride. nih.gov The regioselectivity of this reaction on a thiophene ring generally favors substitution at the 2- and 5-positions. However, with these positions blocked by bromine atoms, acylation is directed to one of the available β-positions (3- or 4-position).

While specific, detailed research findings on this compound are not extensively available in publicly accessible literature, its structure suggests significant potential in contemporary halogenated thiophene chemistry. The presence of multiple reactive sites—the α-chloro ketone moiety and the two carbon-bromine bonds on the thiophene ring—opens up possibilities for a variety of subsequent chemical modifications. For instance, the α-chloro ketone can react with a wide range of nucleophiles to form more complex heterocyclic structures. Simultaneously, the bromo-substituents on the thiophene ring can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and build larger conjugated systems. This multi-functional nature makes it a potentially valuable intermediate for the synthesis of novel pharmaceutical agents or advanced materials.

Interactive Data Tables

Below are interactive data tables providing information on related chemical compounds.

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₃Br₂ClOS | 318.41 | Not Available |

| 2,5-Dibromothiophene | C₄H₂Br₂S | 241.93 | 3141-27-3 |

| 3-Acetylthiophene (B72516) | C₆H₆OS | 126.18 | 1468-83-3 |

| 2-Chloro-1-(2,5-dichlorothien-3-yl)ethanone | C₆H₃Cl₃OS | 229.51 | Not Available |

Table 2: Spectroscopic Data for Related Thiophene Derivatives

| Compound Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 2,5-Dibromothiophene | 6.83 (s, 2H) | 112.5 |

| 3-Acetylthiophene | 8.05 (m, 1H), 7.54 (m, 1H), 7.32 (m, 1H), 2.54 (s, 3H) | 190.4, 143.2, 132.8, 127.3, 126.1, 26.7 |

| 2,5-Dibromo-3-(6-bromohexyl)thiophene | 6.95 (s, 1H), 3.40 (t, 2H), 2.60 (t, 2H), 1.87 (m, 2H), 1.45 (m, 4H), 1.35 (m, 2H) | 142.1, 130.2, 111.8, 109.4, 33.8, 32.7, 30.9, 29.2, 28.0, 27.8 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,5-dibromothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLXHVWADVHPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)CCl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406957 | |

| Record name | 2-chloro-1-(2,5-dibromothien-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69746-86-7 | |

| Record name | 2-chloro-1-(2,5-dibromothien-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1 2,5 Dibromothien 3 Yl Ethanone

Direct Halogenation Strategies

Direct halogenation strategies represent a primary pathway for the synthesis of 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone. These methods involve the sequential introduction of halogen atoms onto a thiophene-based precursor.

Alpha-Chlorination of Acetylthiophenes

The final step in the most common synthesis of this compound is the alpha-chlorination of the ketone, 1-(2,5-dibromothien-3-yl)ethanone. This reaction specifically targets the carbon atom adjacent to the carbonyl group. A variety of reagents are available for this transformation, with sulfuryl chloride (SO₂Cl₂) being a frequently employed chlorinating agent for the α-chlorination of ketones.

The reaction mechanism typically proceeds through an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks the electrophilic chlorine source. Subsequent deprotonation yields the α-chloro ketone.

An alternative mild and efficient method for the α-chlorination of ketones utilizes acetyl chloride as the chlorinating agent in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). arkat-usa.org This method is noted for its high chemo- and regioselectivity, which is particularly advantageous for substrates with electron-rich heterocyclic systems where nuclear halogenation can be a competing side reaction. arkat-usa.org

Regioselective Bromination of Thiophene (B33073) Rings

The precursor for the aforementioned alpha-chlorination, 1-(2,5-dibromothien-3-yl)ethanone, is typically synthesized from 3-acetylthiophene (B72516) through regioselective bromination. The acetyl group at the 3-position of the thiophene ring is a deactivating, meta-directing group for electrophilic aromatic substitution. However, in the case of thiophene, the directing effect of the sulfur atom, which strongly favors substitution at the α-positions (positions 2 and 5), overrides the directing effect of the acetyl group.

Therefore, the bromination of 3-acetylthiophene with a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, proceeds with high regioselectivity to yield 2,5-dibromo-3-acetylthiophene. google.com The reaction is often carried out in a suitable solvent like acetic acid or acetonitrile. google.com The use of NBS is often preferred due to its ease of handling compared to liquid bromine. shodhsagar.com

| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |

| 3-Hexylthiophene | HBr/H₂O₂ | Dichloromethane | 2,5-Dibromo-3-hexylthiophene (B54134) | 88-97% | google.com |

| Acetanilide | NBS/cat. HCl | Acetonitrile | 4'-Bromoacetanilide | 88% | youtube.com |

| 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | 3-Bromo-2-methylbenzo[b]thiophene | 99% | tcichemicals.com |

This table presents data for the bromination of various thiophene and aromatic derivatives to illustrate typical conditions and yields for such transformations.

Catalytic Approaches in Halogenation Reactions

Catalysis plays a crucial role in enhancing the efficiency and selectivity of halogenation reactions. In the context of synthesizing this compound, catalysts are employed in both the bromination of the thiophene ring and the alpha-chlorination of the acetyl group.

For the bromination of the thiophene ring, while the reaction can proceed without a catalyst, Lewis acids can be used to polarize the brominating agent and increase the reaction rate. For the alpha-chlorination of ketones, as mentioned earlier, ceric ammonium nitrate can be used as a catalyst for reactions involving acetyl chloride. arkat-usa.org Research has also been conducted on catalytic enantioselective α-chlorination of ketones, although this is not directly applicable to the synthesis of the achiral target compound, it highlights the ongoing development in catalytic halogenation methods. acs.orgnih.govresearchgate.netscribd.com

Functionalization of Dibromothiophene Precursors

An alternative synthetic approach involves the functionalization of a pre-existing 2,5-dibromothiophene (B18171) core. This strategy relies on introducing the chloroacetyl group in a single step.

Acylation Reactions on 2,5-Dibromothiophene

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the introduction of an acyl group onto an aromatic ring. byjus.com In this context, 2,5-dibromothiophene can be acylated with 2-chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to directly yield this compound. organic-chemistry.org

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of 2-chloroacetyl chloride with the Lewis acid. byjus.com The 2,5-dibromothiophene then acts as a nucleophile, attacking the acylium ion. The regioselectivity of this reaction is directed to the 3-position of the thiophene ring. This is because the bromine atoms at the 2- and 5-positions are deactivating and direct incoming electrophiles to the meta-position (the 3- or 4-position). Due to steric hindrance, attack at the 3-position is generally favored over the 4-position. The reaction results in the formation of the desired product after a deprotonation step that restores the aromaticity of the thiophene ring. stackexchange.comechemi.com

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

| Benzene (B151609) | Acyl Chloride | AlCl₃ | Aryl Ketone | byjus.com |

| Thiophene | Acetic Anhydride (B1165640) | Zinc Oxide | 2-Acetylthiophene | organic-chemistry.org |

| 2,2'-Dimethoxybiphenyl | Dicarboxylic Acid Chlorides | AlCl₃ | Aromatic Polyketone | rsc.org |

This table provides examples of Friedel-Crafts acylation reactions on various aromatic substrates, illustrating the general conditions and types of products obtained.

Exploration of Alternative Synthetic Routes

The traditional Friedel-Crafts acylation, however, often involves the use of stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), which can lead to significant waste and environmental concerns. researchgate.net This has prompted the exploration of alternative, more sustainable synthetic routes.

The application of green chemistry principles to the synthesis of halogenated thiophene ketones aims to reduce the environmental impact of the chemical process. This includes the use of safer solvents, reusable catalysts, and more energy-efficient reaction conditions.

One promising green alternative to traditional Lewis acids is the use of solid acid catalysts. researchgate.nettsijournals.comchemijournal.comnih.gov These materials, such as zeolites and metal oxides, offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. researchgate.nettsijournals.com For instance, Hβ zeolites have demonstrated excellent activity in the acetylation of thiophene, with high conversion rates and yields of the desired product. tsijournals.com The use of such catalysts can significantly reduce the generation of acidic waste streams associated with homogeneous catalysts like AlCl₃. researchgate.net

Another green approach involves performing reactions under solvent-free conditions, which can be facilitated by microwave irradiation. organic-chemistry.org This technique can lead to shorter reaction times and reduced energy consumption.

The table below summarizes some green chemistry approaches applicable to the synthesis of acylthiophenes.

| Green Chemistry Approach | Catalyst/Reagent Example | Potential Advantages in Halogenated Thiophene Ketone Synthesis |

| Solid Acid Catalysis | Zeolites (e.g., Hβ, HZSM-5), Metal Oxides (e.g., ZnO) researchgate.nettsijournals.comchemijournal.comnih.govorganic-chemistry.org | Reduced catalyst waste, reusability, milder reaction conditions, easier product purification. researchgate.nettsijournals.com |

| Solvent-Free Reactions | Microwave irradiation organic-chemistry.org | Reduced solvent usage, shorter reaction times, potentially lower energy consumption. |

| Alternative Acylating Agents | Acetic anhydride (in place of more hazardous acyl chlorides) tsijournals.com | Use of a less corrosive and hazardous acylating agent. |

Synthetic Challenges and Optimization in Halogenated Thiophene Ketone Production

The production of this compound via Friedel-Crafts acylation presents several significant challenges, primarily stemming from the electronic properties of the substituted thiophene ring.

The two bromine atoms at the 2 and 5 positions of the thiophene ring are electron-withdrawing groups. These substituents deactivate the aromatic ring, making it less susceptible to electrophilic attack by the acylium ion generated from chloroacetyl chloride. uoanbar.edu.iq Consequently, harsher reaction conditions, such as higher temperatures or the use of stronger Lewis acid catalysts, may be necessary to achieve a reasonable reaction rate and yield. uoanbar.edu.iq

A second major challenge is achieving the desired regioselectivity. Electrophilic substitution on the thiophene ring typically occurs preferentially at the α-positions (2- and 5-positions). In the case of 2,5-dibromothiophene, these positions are already occupied. Therefore, the acylation must occur at one of the β-positions (3- or 4-positions). While the deactivating nature of the bromine atoms directs incoming electrophiles to the meta-positions (in this case, the 3- and 4-positions), controlling the reaction to selectively yield the 3-acylated product over the 4-acylated isomer can be difficult. The electronic and steric environment around the 3 and 4 positions are very similar, potentially leading to a mixture of isomers which would require purification.

Optimization of the reaction conditions is crucial to overcome these challenges and maximize the yield of the desired product. Key parameters that can be adjusted include:

Catalyst Choice and Concentration: The strength and amount of the Lewis acid catalyst can significantly influence the reaction rate. For deactivated substrates, a stronger Lewis acid or a higher catalyst loading might be required. However, this must be balanced against the potential for side reactions and increased waste.

Solvent: The choice of solvent can impact the solubility of the reactants and the activity of the catalyst. Common solvents for Friedel-Crafts reactions include dichloromethane, carbon disulfide, and nitrobenzene.

Temperature and Reaction Time: Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. Careful monitoring of the reaction progress over time is necessary to determine the optimal reaction duration.

Reactant Stoichiometry: Varying the ratio of the reactants (2,5-dibromothiophene and chloroacetyl chloride) can also influence the product distribution and yield.

The following table outlines some of the key challenges and potential optimization strategies for the production of halogenated thiophene ketones.

| Challenge | Potential Optimization Strategies |

| Ring Deactivation by Halogens | - Use of stronger Lewis acid catalysts (e.g., AlCl₃).- Increase catalyst concentration.- Employ higher reaction temperatures. uoanbar.edu.iq |

| Regioselectivity Control | - Careful selection of catalyst and solvent to influence steric and electronic effects.- Exploration of alternative synthetic routes that offer better regiocontrol. |

| Product Inhibition | - Use of solid acid catalysts where product adsorption may be less problematic than with homogeneous catalysts. researchgate.net |

| Side Reactions and Byproduct Formation | - Precise control of reaction temperature and time.- Optimization of reactant stoichiometry. |

Spectroscopic and Structural Characterization of 2 Chloro 1 2,5 Dibromothien 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone is expected to exhibit two distinct signals corresponding to the two different types of protons in the molecule: the protons of the chloromethyl group (-CH₂Cl) and the aromatic proton on the thiophene (B33073) ring.

The protons of the chloromethyl group are anticipated to appear as a singlet in the region of 4.5-5.0 ppm. This downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl group and the chlorine atom. For comparison, the methylene (B1212753) protons in the related compound 2-chloro-1-phenylethanone appear at 4.74 ppm. rsc.org

The single proton on the thiophene ring (H-4) is expected to resonate as a singlet further downfield, likely in the range of 7.5-8.0 ppm. Its specific chemical shift would be influenced by the electronic effects of the two bromine atoms and the acetyl-chloro group. In a similar compound, 2,2-dibromo-1-(thiophen-3-yl)ethanone, the thiophene protons appear in the range of 7.21-8.01 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂Cl | 4.5 - 5.0 | Singlet |

| Thiophene-H | 7.5 - 8.0 | Singlet |

Note: The predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six carbon atoms in unique chemical environments.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically appearing in the range of 185-195 ppm. For instance, the carbonyl carbon in 2,2-dibromo-1-(thiophen-3-yl)ethanone is observed at 179.8 ppm. rsc.org The carbon of the chloromethyl group (-CH₂Cl) is expected to resonate in the range of 40-50 ppm.

The four carbons of the dibrominated thiophene ring are expected to appear in the aromatic region of the spectrum, between 110 and 140 ppm. The carbons directly bonded to the bromine atoms (C-2 and C-5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the other two thiophene carbons (C-3 and C-4) will be affected by the substituents on the ring. The carbon attached to the carbonyl group (C-3) is expected to be more downfield compared to the carbon bearing the hydrogen (C-4).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | 40 - 50 |

| C-2 (Thiophene) | 110 - 125 |

| C-3 (Thiophene) | 135 - 145 |

| C-4 (Thiophene) | 125 - 135 |

| C-5 (Thiophene) | 110 - 125 |

| C=O | 185 - 195 |

Note: The predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is anticipated in the region of 1680-1720 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O). The conjugation with the thiophene ring may slightly lower this frequency. Ketones generally show a strong C=O stretch around 1715 cm⁻¹. libretexts.org

The stretching vibration of the C-Cl bond in the chloromethyl group is expected to appear in the range of 600-800 cm⁻¹. The C-Br stretching vibrations for the brominated thiophene ring are typically found at lower frequencies, in the 500-600 cm⁻¹ region.

The thiophene ring itself will exhibit several characteristic vibrations, including C-H stretching (around 3100 cm⁻¹), C=C stretching (1400-1500 cm⁻¹), and ring breathing modes.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680 - 1720 | Strong |

| C-H (Thiophene) | ~3100 | Medium |

| C=C (Thiophene) | 1400 - 1500 | Medium-Strong |

| C-Cl | 600 - 800 | Medium-Strong |

| C-Br | 500 - 600 | Medium-Strong |

Note: The predicted absorption ranges are based on general group frequencies and data from related compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the thiophene ring are expected to produce strong signals. The C-S stretching vibrations within the thiophene ring, which are often weak in the IR spectrum, may be more prominent in the Raman spectrum. The C-Br and C-Cl stretching vibrations are also expected to be Raman active. The carbonyl (C=O) stretch, while strong in the IR, will likely show a weaker band in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 318.41 g/mol . Due to the presence of two bromine atoms and one chlorine atom, the molecular ion peak will appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, and chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio. This will result in a complex isotopic pattern for the molecular ion and any fragment containing these halogens.

The fragmentation of the molecular ion is likely to proceed through several pathways. A common fragmentation for ketones is the alpha-cleavage, which would involve the loss of the chloromethyl radical (•CH₂Cl) to form the 2,5-dibromothien-3-yl-carbonyl cation. Another likely fragmentation is the loss of a bromine or chlorine radical. The analysis of the isotopic patterns of the fragment ions can help to confirm their elemental composition.

Table 4: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | m/z (for most abundant isotopes) | Possible Origin |

| [M]⁺ | 317/319/321/323 | Molecular Ion |

| [M - Cl]⁺ | 282/284/286 | Loss of a chlorine radical |

| [M - Br]⁺ | 238/240/242 | Loss of a bromine radical |

| [M - CH₂Cl]⁺ | 268/270/272 | Alpha-cleavage |

| [C₄HBr₂S]⁺ | 243/245/247 | Loss of CO and CH₂Cl |

Note: The m/z values are based on the most abundant isotopes and the observed spectrum will show a characteristic isotopic pattern for each fragment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published data from high-resolution mass spectrometry experiments for this compound could be identified. Therefore, a table of experimental exact mass determination is not available. The theoretical exact mass can be calculated from its chemical formula, C6H3Br2ClOS, but experimental verification is crucial for confirming the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

Information regarding the fragmentation pattern of this compound under mass spectrometry analysis is not available in the surveyed literature. Analysis of the fragmentation pattern is a key technique for confirming the compound's structure by observing the characteristic breakdown of the molecule. Without experimental data, a detailed analysis and a corresponding data table cannot be provided.

X-ray Crystallography for Solid-State Structure Elucidation

A search of crystallographic databases for the solid-state structure of this compound did not yield any results. This suggests that the single crystal X-ray structure of this compound has not been determined or, if it has, the data has not been deposited in public repositories. As a result, no information on its crystal system, space group, unit cell dimensions, or other crystallographic parameters can be presented.

Computational and Theoretical Investigations of 2 Chloro 1 2,5 Dibromothien 3 Yl Ethanone

Density Functional Theory (DFT) Calculations

No published data is available for the DFT calculations of 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone.

Geometry Optimization and Conformational Analysis

Specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and conformational analysis for this compound have not been reported in the scientific literature.

Vibrational Frequency Calculations

Calculated vibrational frequencies for this compound are not available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

Predicted NMR chemical shifts for this compound using the Gauge-Independent Atomic Orbital (GIAO) method have not been published.

Molecular Electrostatic Potential (MEP) Mapping

No MEP maps or associated analyses for this compound have been found in the reviewed literature.

Analysis of Charge Distribution and Reactive Sites

A detailed analysis of the charge distribution and identification of electrophilic and nucleophilic reactive sites for this compound based on MEP mapping is not available.

Correlation with Chemical Reactivity and Site Selectivity

Without MEP analysis, a theoretical correlation of charge distribution with the chemical reactivity and site selectivity of this compound cannot be provided.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy and distribution of these orbitals are crucial in predicting a molecule's behavior in chemical reactions.

For a molecule like this compound, the HOMO would likely be distributed over the electron-rich thiophene (B33073) ring, while the LUMO would be expected to be localized on the electron-withdrawing acetyl group and the carbon-chlorine bond.

HOMO-LUMO Energy Gaps and Electronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the electronic properties and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov

The specific values for the HOMO, LUMO, and the energy gap for this compound would require dedicated quantum chemical calculations, such as those using Density Functional Theory (DFT). While data for the precise target molecule is unavailable, studies on analogous aromatic ketones provide insight into the expected range of these values. For instance, computational analyses on other substituted ketones have determined HOMO-LUMO gaps, which are instrumental in understanding their electronic transitions and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data)

| Parameter | Energy (eV) |

| EHOMO | Value not available |

| ELUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

Note: Specific experimental or calculated data for this compound is not available in the reviewed literature. This table is for illustrative purposes only.

Calculation of Thermodynamic Properties

Computational methods, particularly DFT, are frequently used to calculate the thermodynamic properties of molecules. These calculations can predict standard thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). These properties are vital for understanding the stability of a molecule and the energetics of its formation and reactions.

The calculation of these properties for this compound would involve optimizing the molecular geometry and performing frequency calculations. The results would provide insights into the molecule's stability at different temperatures. For example, studies on other heterocyclic compounds have successfully used DFT to determine their thermodynamic properties, showing good correlation with experimental data where available. acs.org

Table 2: Illustrative Calculated Thermodynamic Properties (Hypothetical Data)

| Thermodynamic Property | Value |

| Enthalpy (H) | Value not available |

| Entropy (S) | Value not available |

| Gibbs Free Energy (G) | Value not available |

Note: Specific calculated thermodynamic data for this compound is not available in the reviewed literature. This table is for illustrative purposes only.

Chemical Reactivity and Derivatization of 2 Chloro 1 2,5 Dibromothien 3 Yl Ethanone

Reactions Involving the Alpha-Chlorine Moiety

The carbon-chlorine bond at the alpha position to the carbonyl group is activated towards both nucleophilic substitution and elimination reactions due to the electron-withdrawing nature of the adjacent ketone.

Nucleophilic Substitution Reactions

The primary mode of reactivity at the alpha-carbon is nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. A prominent example of this is the Hantzsch thiazole (B1198619) synthesis. In this reaction, 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone can react with a thiourea (B124793) or a substituted thiourea in a cyclocondensation reaction to form a 2-aminothiazole (B372263) derivative. nih.gov The reaction proceeds by initial nucleophilic attack of the sulfur atom of the thiourea on the alpha-carbon, followed by cyclization and dehydration to yield the thiazole ring. This reaction is a cornerstone in the synthesis of a wide array of biologically active thiazole compounds.

The general scheme for the Hantzsch thiazole synthesis is as follows:

Reaction Scheme for Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiourea | 2-Amino-4-(2,5-dibromothien-3-yl)thiazole |

| This compound | N-Arylthiourea | 2-(Arylamino)-4-(2,5-dibromothien-3-yl)thiazole |

Other nitrogen and sulfur nucleophiles are also expected to react in a similar manner, leading to the formation of a diverse range of heterocyclic compounds.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form the corresponding α,β-unsaturated ketone, also known as a vinyl ketone. This dehydrohalogenation reaction typically follows an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the carbonyl group, leading to the formation of a double bond and the expulsion of the chloride ion.

The resulting 2,5-dibromo-3-thienyl vinyl ketone is a valuable synthetic intermediate, particularly as a Michael acceptor. Its conjugated system makes it susceptible to attack by nucleophiles at the β-carbon, allowing for the introduction of a wide range of functional groups. These vinyl ketones are precursors to various complex molecules through reactions like Michael additions, Robinson annulations, and Diels-Alder reactions. nih.gov

Transformations of the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a site for both reduction and addition/condensation reactions, providing pathways to alcohols, alkenes, and other functionalized derivatives.

Reduction Reactions

The ketone can be selectively reduced to a secondary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this transformation due to its mild nature and chemoselectivity. youtube.com In a typical reduction, NaBH4 would reduce the ketone to a chlorohydrin, 2-chloro-1-(2,5-dibromothien-3-yl)ethanol, without affecting the carbon-chlorine or carbon-bromine bonds. The choice of solvent and temperature is crucial to maintain this selectivity. sci-hub.sesciforum.net

Chemoselective Reduction of the Ketone

| Starting Material | Reagent | Product |

| This compound | Sodium Borohydride (NaBH4) | 2-Chloro-1-(2,5-dibromothien-3-yl)ethanol |

Stronger reducing agents like lithium aluminum hydride (LiAlH4) could potentially lead to over-reduction or reaction with the halogen substituents and would therefore be less suitable for the selective formation of the chlorohydrin. youtube.com

Carbonyl Additions and Condensations

The electrophilic carbon of the carbonyl group is susceptible to attack by various carbon nucleophiles.

Grignard Reactions: The reaction of this compound with Grignard reagents (RMgX) can be complex. The initial nucleophilic addition to the carbonyl group forms a magnesium alkoxide intermediate. organic-chemistry.orgmasterorganicchemistry.com However, this intermediate can undergo rearrangement, particularly in the case of α-chloro ketones, to yield an α-aryl or α-alkyl ketone. acs.orgrsc.orgacs.org The outcome of the reaction is highly dependent on the nature of the Grignard reagent and the reaction conditions. rsc.org With strongly electron-releasing aryl Grignard reagents, rearrangement and subsequent further reaction can occur. rsc.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting the ketone into an alkene. youtube.comresearchgate.net This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the ketone to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.org This method is highly valuable as it allows for the specific placement of the double bond. youtube.com

Reactions of the 2,5-Dibromothiophene (B18171) Ring

The two bromine atoms on the thiophene (B33073) ring are key handles for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing chloroacetyl group at the 3-position influences the reactivity of the two bromine atoms.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org In the case of this compound, the bromine at the 2-position is expected to be more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the 5-position. This is due to the electron-withdrawing effect of the adjacent chloroacetyl group, which makes the C2-Br bond more polarized and susceptible to reaction. nih.gov By carefully controlling the stoichiometry of the organoboron reagent and the reaction conditions, it is possible to achieve selective mono- or di-arylation or vinylation of the thiophene ring. nih.govbeilstein-journals.orgnih.govnih.govresearchgate.net

Stille Coupling: The Stille coupling reaction is another powerful tool for C-C bond formation, utilizing an organotin reagent in the presence of a palladium catalyst. libretexts.orgwikipedia.org Similar to the Suzuki coupling, the Stille reaction can be used to introduce a variety of substituents onto the thiophene ring. The regioselectivity is also expected to favor reaction at the more activated C2-Br bond. The Stille reaction is known for its tolerance of a wide range of functional groups, which would be advantageous given the presence of the α-chloro ketone moiety. libretexts.orgwiley-vch.de

Regioselectivity in Cross-Coupling Reactions

| Position on Thiophene Ring | Relative Reactivity | Rationale |

| C2-Br | Higher | Proximity to the electron-withdrawing chloroacetyl group |

| C5-Br | Lower | Less electronically activated |

These cross-coupling reactions are instrumental in the synthesis of conjugated oligomers and polymers based on thiophene, which have applications in materials science, particularly in organic electronics. beilstein-journals.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the two bromine atoms on the thiophene ring are susceptible to various coupling reactions.

One of the most utilized reactions is the Suzuki-Miyaura cross-coupling, which involves the reaction of the dibromothiophene derivative with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly valued for its tolerance of a wide range of functional groups and its use of relatively non-toxic reagents. nih.gov

A study on the selective C-arylation of 2,5-dibromo-3-hexylthiophene (B54134), a structurally related compound, demonstrated that the Suzuki cross-coupling reaction can be controlled to achieve mono-arylation. nih.gov The reaction of 2,5-dibromo-3-hexylthiophene with various arylboronic acids using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) yielded 5-aryl-2-bromo-3-hexylthiophene derivatives in moderate to good yields. nih.gov This selectivity is often influenced by the steric and electronic properties of the substituents on the thiophene ring and the arylboronic acid.

The general scheme for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction on a dibromothiophene derivative can be represented as follows:

Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction

Br-Th-Br + Ar-B(OH)₂ --[Pd Catalyst, Base]--> Ar-Th-Br + Ar-Th-Ar

(where Th represents the thiophene ring)

The choice of catalyst, base, solvent, and reaction temperature are crucial parameters that need to be optimized to achieve the desired product with high selectivity and yield. Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Negishi coupling (with organozinc reagents), could also be employed to further derivatize the this compound scaffold. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Substituted Thiophenes (Note: This table is illustrative and based on reactions of similar substituted thiophenes. Specific conditions for this compound may vary.)

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |

| 2,5-dibromo-3-alkylthiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Mono-arylated thiophene |

| Aryl bromide | Phenylboronic acid | Nickel-based catalyst | Various | Various | Biphenyl derivatives |

| Aryl iodide | Terminal alkyne | Iron(III) chloride | Various | Water | Aryl-alkyne adducts |

Organometallic Reagent Chemistry (e.g., Lithium-Halogen Exchange)

The bromine atoms on the thiophene ring of this compound can readily undergo lithium-halogen exchange upon treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium. This reaction generates a highly reactive thienyllithium intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups.

The position of the lithium-halogen exchange can often be controlled by the reaction temperature. At lower temperatures, the more kinetically favored bromine atom (often at the α-position, C5) is typically exchanged. This regioselectivity allows for the stepwise functionalization of the thiophene ring.

Once the thienyllithium species is formed, it can react with a plethora of electrophiles, including:

Aldehydes and ketones: to form secondary and tertiary alcohols.

Carbon dioxide: to yield carboxylic acids.

Isocyanates: to produce amides.

Alkyl halides: to introduce alkyl groups.

This methodology provides a powerful route to a diverse array of substituted thiophenes that would be difficult to access through other synthetic methods.

Electrophilic Aromatic Substitution on Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is generally more susceptible to electrophilic attack than benzene (B151609). wikipedia.org However, the reactivity and regioselectivity of electrophilic aromatic substitution (SₑAr) reactions on this compound are significantly influenced by the existing substituents.

The two bromine atoms and the chloroacetyl group are all electron-withdrawing groups, which deactivate the thiophene ring towards electrophilic attack. lumenlearning.comlibretexts.org Electron-withdrawing groups make the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. lumenlearning.comlibretexts.org

Despite the deactivation, if an electrophilic substitution reaction were to occur, the directing effects of the substituents would determine the position of the incoming electrophile. The chloroacetyl group at the 3-position would primarily direct incoming electrophiles to the 4-position (meta-directing). The bromine atoms at the 2- and 5-positions are also deactivating but are ortho, para-directing. libretexts.org However, since the ortho and para positions are already substituted with bromine, further substitution at these sites is unlikely. Therefore, any electrophilic substitution would be expected to occur at the only available position, C4.

Common electrophilic aromatic substitution reactions include:

Nitration: using a mixture of nitric acid and sulfuric acid.

Halogenation: using a halogen in the presence of a Lewis acid catalyst.

Sulfonation: using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: using an acyl chloride or alkyl halide with a Lewis acid catalyst. msu.edu

Given the deactivated nature of the ring, forcing conditions (e.g., higher temperatures, stronger Lewis acids) would likely be required to achieve these transformations.

Oxidation Reactions of the Thiophene Core

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation significantly alters the electronic properties and chemical reactivity of the thiophene ring. The oxidation is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

The oxidation of the thiophene core in this compound would lead to the corresponding thiophene S-oxide or thiophene S,S-dioxide. These oxidized species are more electron-deficient than the parent thiophene and can participate in a different set of reactions, such as Diels-Alder reactions, where they can act as dienophiles.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic strategies.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies often involve a combination of experimental techniques and computational modeling. For instance, in palladium-catalyzed cross-coupling reactions, the catalytic cycle is believed to proceed through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The exact nature of the intermediates and the rate-determining step can be investigated using techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic studies.

In the case of lithium-halogen exchange, the formation of the thienyllithium intermediate is a key step. The stability and reactivity of this intermediate can be studied computationally, and its subsequent reactions with electrophiles can be rationalized based on its electronic structure.

Influence of Substituent Electronic Effects on Reactivity

The electronic effects of the substituents play a paramount role in governing the reactivity of this compound. asianpubs.org

Inductive Effects: The electronegative halogen atoms (bromine and chlorine) and the oxygen atom of the acetyl group exert a strong electron-withdrawing inductive effect (-I). lumenlearning.comlibretexts.org This effect reduces the electron density of the thiophene ring, deactivating it towards electrophilic attack.

These electronic effects have a profound impact on various reactions:

Metal-Catalyzed Cross-Coupling: The electron-withdrawing nature of the substituents can influence the rate of oxidative addition of the palladium catalyst to the C-Br bonds.

Lithium-Halogen Exchange: The inductive effects of the substituents can affect the acidity of the thiophene protons and the ease of halogen exchange.

Electrophilic Aromatic Substitution: As discussed earlier, the strong deactivating effects of the substituents make these reactions challenging. The interplay of inductive and resonance effects determines the regioselectivity of the substitution. asianpubs.org

Table 2: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, ortho, para-directing |

| -COCH₂Cl | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly deactivating, meta-directing |

Advanced Applications and Synthetic Utility of 2 Chloro 1 2,5 Dibromothien 3 Yl Ethanone and Its Derivatives

Contribution to the Development of Chemical Libraries and Diverse Molecular Scaffolds

Further research or access to proprietary chemical databases may be necessary to uncover the specific applications and synthetic utility of 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Approaches

Current synthetic routes to halogenated thiophenes often rely on classical methods that may involve harsh reagents, multiple steps, and the generation of significant waste. A primary challenge is the development of greener synthetic pathways to 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone. Future research should prioritize:

C-H Activation/Halogenation: Investigating direct and selective C-H halogenation on a pre-formed thiophene (B33073) core could drastically reduce the number of synthetic steps and improve atom economy. This would involve the exploration of novel catalysts and reaction conditions that can differentiate between the various positions on the thiophene ring.

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer enhanced control over reaction parameters, improve safety, and facilitate scalability. The development of a flow process for the synthesis of this compound would be a significant step towards more sustainable production.

Alternative Solvents and Catalysts: Research into the use of benign solvents, such as ionic liquids or supercritical fluids, and recyclable or biodegradable catalysts could significantly lower the environmental footprint of the synthesis.

In-depth Mechanistic Understanding of Complex Reactivity Profiles

The presence of multiple reactive sites—the chloroacetyl group and the two different bromine atoms on the thiophene ring—gives this compound a complex reactivity profile. A deeper mechanistic understanding is crucial for controlling its transformations. Key areas for investigation include:

Selective Functionalization: Elucidating the kinetic and thermodynamic factors that govern the selective reaction at each site is paramount. This would enable chemists to predictably modify the molecule at a specific position, opening avenues for the synthesis of a diverse range of derivatives.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict reactivity, and understand the electronic structure of the molecule. researchgate.net Such studies can provide invaluable insights that guide experimental design.

Trapping of Intermediates: The use of sophisticated techniques to trap and characterize reactive intermediates could provide direct evidence for proposed reaction mechanisms.

Exploration of Asymmetric Synthesis and Chiral Derivatization

The introduction of chirality into molecules is a cornerstone of modern drug discovery and materials science. While this compound is achiral, its derivatives can possess stereocenters. Future research should explore:

Asymmetric Reduction: The development of catalytic asymmetric methods for the reduction of the ketone functionality to a chiral alcohol would provide access to enantiomerically pure building blocks.

Chiral Catalysis: Utilizing chiral catalysts to mediate reactions involving the chloroacetyl group could lead to the formation of chiral products with high enantioselectivity.

Derivatization with Chiral Auxiliaries: The attachment of chiral auxiliaries to the molecule could facilitate diastereoselective transformations at other positions.

Advanced Spectroscopic Probes for Dynamic Molecular Behavior

Understanding the dynamic behavior of this compound in different environments is essential for predicting its properties and interactions. Advanced spectroscopic techniques can provide unprecedented insights:

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy could be used to study the excited-state dynamics of the molecule, which is relevant for potential applications in photochemistry and materials science.

Multidimensional NMR: Advanced NMR techniques can be employed to probe subtle conformational changes and intermolecular interactions in solution.

Single-Molecule Spectroscopy: The study of individual molecules could reveal heterogeneities in behavior that are masked in ensemble measurements. A crystal structure investigation of a related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, highlights the detailed structural information that can be obtained. researchgate.net

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The acceleration of chemical discovery increasingly relies on automation and high-throughput methods. Integrating the synthesis and screening of derivatives of this compound into such platforms presents a significant opportunity.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone?

Acylation of substituted aromatic precursors with 2-chloroacetyl chloride under controlled conditions (0–5°C, dichloromethane, 2% NaOH) is a foundational method. For analogous compounds, alkylation of amines with chloroethanones in biphasic systems (dry acetone, K₂CO₃, KI catalyst) at 60°C yields derivatives with purities ≥95% (HPLC). Optimize stoichiometry and reaction time to minimize by-products .

| Key Reaction Parameters |

|---|

| Temperature: 0–5°C (acylation), 60°C (alkylation) |

| Solvent: DCM/NaOH (acylation), acetone (alkylation) |

| Catalysts: KI (alkylation) |

| Yield Range: 44–78% (alkylation) |

Q. Which spectroscopic methods are recommended for characterizing this compound?

Use a combination of ¹H/¹³C/¹⁹F NMR to confirm substituent positions and electronic environments. LC/MS validates molecular weight, while elemental analysis (C, H, N) ensures stoichiometric accuracy. For structural ambiguity, X-ray crystallography (e.g., SHELXL refinement) resolves bond lengths and angles, particularly for thienyl-bromine interactions .

Q. How should researchers handle this compound safely in the lab?

Use chemical fume hoods, nitrile gloves, and safety goggles. Store in sealed containers under inert atmospheres. In case of exposure, wash skin/eyes with water for ≥15 minutes. Avoid aqueous discharge; absorb spills with inert materials (e.g., sand) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Lower acylation temperatures (0°C) reduce side reactions (e.g., hydrolysis).

- Catalyst Screening : Replace KI with phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate high-purity fractions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. Perform DFT calculations (e.g., Gaussian) to model solution-state conformers. Cross-validate with variable-temperature NMR to detect dynamic effects .

Q. How do bromine substituents on the thienyl ring influence reactivity?

The 2,5-dibromo groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Suzuki couplings). Compare with 2-chloro-1-(3,5-difluorophenyl)ethanone derivatives (): electron-withdrawing halogens stabilize intermediates but may reduce solubility in polar solvents .

| Substituent Effects |

|---|

| Electrophilicity : Br > Cl > F |

| Solubility : Dichloromethane > DMSO |

Q. How can by-products from incomplete acylation be identified and quantified?

Use LC-HRMS to detect chlorinated intermediates (e.g., unreacted 2,5-dibromothiophene). Tandem MS/MS fragments ions at m/z 214.046 (exact mass of chloroethanone fragment) to confirm structural assignments .

Methodological Notes

- Crystallographic Challenges : SHELXD (dual-space algorithms) is robust for solving structures with heavy atoms (Br, Cl). For twinned crystals, refine using SHELXL’s TWIN/BASF commands .

- Data Reproducibility : Replicate syntheses ≥3 times with controlled humidity (<30%) to minimize variability in hygroscopic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.